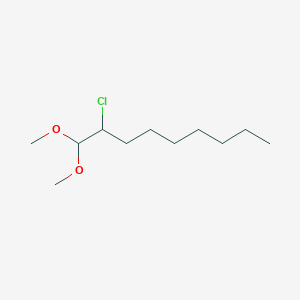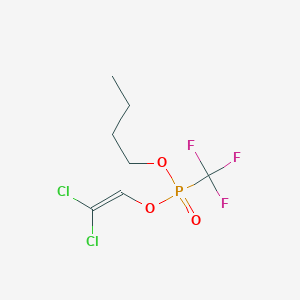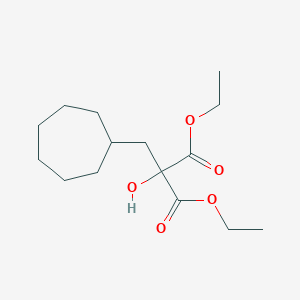
Diethyl (cycloheptylmethyl)(hydroxy)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (cycloheptylmethyl)(hydroxy)propanedioate is an organic compound that belongs to the class of malonic esters. Malonic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound features a cycloheptylmethyl group, a hydroxy group, and two ethyl ester groups attached to a propanedioate backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (cycloheptylmethyl)(hydroxy)propanedioate typically involves the alkylation of diethyl malonate. The process begins with the deprotonation of diethyl malonate using a strong base such as sodium ethoxide in ethanol. This generates the enolate ion, which is a good nucleophile. The enolate ion then undergoes nucleophilic substitution with cycloheptylmethyl bromide to form the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (cycloheptylmethyl)(hydroxy)propanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of diethyl (cycloheptylmethyl)propanedioate.
Reduction: Formation of diethyl (cycloheptylmethyl)(hydroxy)propanediol.
Substitution: Formation of various substituted malonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl (cycloheptylmethyl)(hydroxy)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of diethyl (cycloheptylmethyl)(hydroxy)propanedioate involves its interaction with specific molecular targets. For instance, in biochemical studies, it may act as a substrate for enzymes that catalyze ester hydrolysis. The hydroxy group can form hydrogen bonds with active site residues, facilitating the catalytic process. The cycloheptylmethyl group may enhance the compound’s binding affinity and specificity for certain enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A simpler malonic ester without the cycloheptylmethyl and hydroxy groups.
Diethyl (phenylmethyl)malonate: Contains a phenylmethyl group instead of a cycloheptylmethyl group.
Diethyl (hydroxymethyl)malonate: Contains a hydroxymethyl group instead of a hydroxy group.
Uniqueness
Diethyl (cycloheptylmethyl)(hydroxy)propanedioate is unique due to the presence of both the cycloheptylmethyl and hydroxy groups. These functional groups confer distinct chemical properties and reactivity, making it a valuable compound for specialized applications in organic synthesis and biochemical research .
Propiedades
Número CAS |
90107-13-4 |
|---|---|
Fórmula molecular |
C15H26O5 |
Peso molecular |
286.36 g/mol |
Nombre IUPAC |
diethyl 2-(cycloheptylmethyl)-2-hydroxypropanedioate |
InChI |
InChI=1S/C15H26O5/c1-3-19-13(16)15(18,14(17)20-4-2)11-12-9-7-5-6-8-10-12/h12,18H,3-11H2,1-2H3 |
Clave InChI |
QVBSBDZNEHAPAO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC1CCCCCC1)(C(=O)OCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(6,6-Dimethyl-1,4,7-trioxaspiro[4.4]nonan-8-yl)but-2-en-1-ol](/img/structure/B14371561.png)
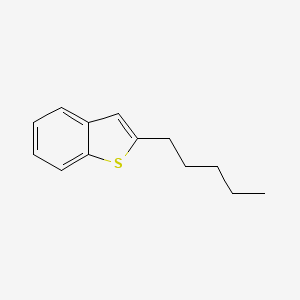
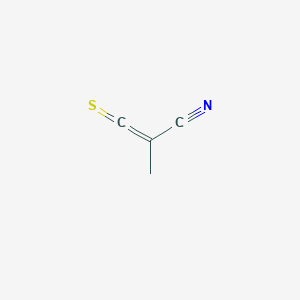
![Acetic acid;2,9-dimethyl-6-prop-1-en-2-yl-1-oxaspiro[4.4]nonan-9-ol](/img/structure/B14371570.png)
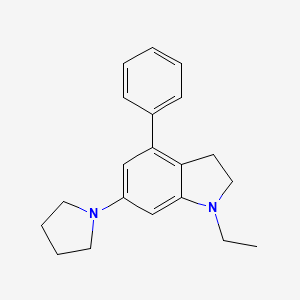
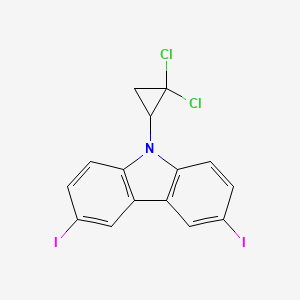
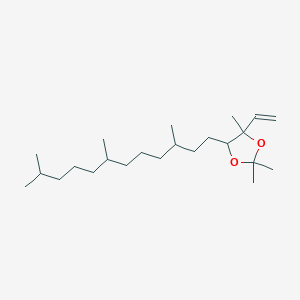

methanone](/img/structure/B14371605.png)

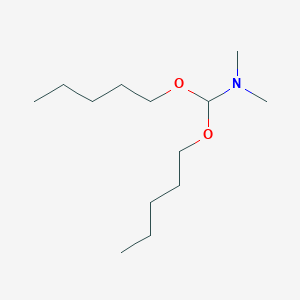
![3,3'-[(2-Bromo-2-cyanoethyl)azanediyl]dipropanenitrile](/img/structure/B14371626.png)
